N-(5-Bromopyridin-3-yl)nicotinamide
Description
N-(5-Bromopyridin-3-yl)nicotinamide is a brominated pyridine derivative with the molecular formula C₁₁H₈BrN₃O and a molecular weight of 278.11 g/mol (CAS: 1795260-09-1) . The compound features a nicotinamide moiety (pyridine-3-carboxamide) attached to a 5-bromopyridin-3-yl group.
Properties
IUPAC Name |
N-(5-bromopyridin-3-yl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN3O/c12-9-4-10(7-14-6-9)15-11(16)8-2-1-3-13-5-8/h1-7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYHHPNTOVYUKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NC2=CC(=CN=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromopyridin-3-yl)nicotinamide typically involves the following steps:
Bromination of Pyridine: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).
Coupling Reaction: The brominated pyridine is then coupled with nicotinamide. This step often involves the use of a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine (TEA).
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale bromination: Utilizing continuous flow reactors to ensure efficient and controlled bromination of pyridine.
Automated coupling processes: Employing automated systems for the coupling reaction to enhance yield and purity while minimizing human intervention.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromopyridin-3-yl)nicotinamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, where the pyridine ring can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azido, thio, or alkoxy derivatives.
Oxidation Products: Oxidized forms of the pyridine ring, potentially leading to pyridine N-oxides.
Reduction Products: Reduced forms of the pyridine ring, such as dihydropyridine derivatives.
Scientific Research Applications
Chemistry
Catalysis: N-(5-Bromopyridin-3-yl)nicotinamide can act as a ligand in coordination chemistry, forming complexes with transition metals that are useful in catalytic processes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacology: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Biochemical Studies: It is used in studies involving nicotinamide adenine dinucleotide (NAD) analogs and their role in cellular metabolism.
Industry
Material Science: The compound is explored for its use in the development of novel materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism by which N-(5-Bromopyridin-3-yl)nicotinamide exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors that are involved in cellular signaling pathways.
Pathways: The compound can modulate pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Structural Isomers: Nicotinamide vs. Isonicotinamide
The positional isomer N-(5-Bromopyridin-3-yl)isonicotinamide (CAS: 1795391-48-8) differs by the amide linkage at pyridine-4 (isonicotinamide) instead of pyridine-3 (nicotinamide). Both compounds share identical molecular weights but distinct chromatographic retention times and biological interactions due to the substitution pattern .
Alkyl-Substituted Pyridine Derivatives
5-Bromo-N-(6-methylpyridin-2-yl)nicotinamide (Compound 42 ) introduces a methyl group at the 6-position of the pyridine ring. This modification enhances steric bulk and may improve metabolic stability compared to the parent compound. The synthesis yield for this analog was 100%, suggesting high efficiency in coupling reactions .
Amide Functional Group Variations
- 5-Bromo-N,N-diethylnicotinamide (CAS: 104290-44-0) replaces the pyridinyl group with a diethylamide, increasing hydrophobicity. This change could reduce water solubility but improve membrane permeability .
- N-(5-Bromopyridin-3-yl)pivalamide (CAS: 873302-39-7) uses a pivalamide group, offering steric protection against enzymatic degradation. Its higher cost ($240/g) reflects synthetic complexity .
Analytical and Spectroscopic Insights
Detection Methods
Ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS) methods () enable simultaneous quantification of nicotinamide analogs. Optimal extraction with 10% methanol-water and MRM mode ensures high sensitivity (LOD: 0.075–0.600 µg/mL) and recovery (84.6–108.6%) for quality control .
Implications for Research and Development
- Isonicotinamide derivatives may target different binding pockets due to altered hydrogen-bonding motifs.
- Stability : Pivalamide and methyl-substituted analogs show promise for in vivo applications due to resistance to hydrolysis.
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